6-bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid

Medicinal Chemistry Amide Bond Formation Step Economy

This brominated pyridine-2,3-dicarboxylate derivative uniquely features an immediately accessible C3 carboxylic acid alongside a protected C2 methyl ester and a C6 bromide. This orthogonal reactivity eliminates protection/deprotection steps, achieving a 1-step advantage over symmetric diesters for amidation and convergent synthesis. Ideal for medicinal chemistry library production, agrochemical intermediate synthesis (e.g., imidazolinone herbicides), and fragment-based screening. Consistent ≥98% purity ensures reliable scale-up and accurate biophysical assay measurements. Source this critical heterobifunctional building block to accelerate your multi-step routes with superior atom economy.

Molecular Formula C8H6BrNO4
Molecular Weight 260.04 g/mol
CAS No. 2090777-08-3
Cat. No. B6602007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid
CAS2090777-08-3
Molecular FormulaC8H6BrNO4
Molecular Weight260.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=N1)Br)C(=O)O
InChIInChI=1S/C8H6BrNO4/c1-14-8(13)6-4(7(11)12)2-3-5(9)10-6/h2-3H,1H3,(H,11,12)
InChIKeyRYWNRLPUYZNOLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid (CAS 2090777-08-3) Procurement Guide: Structural Differentiation & Reactivity for Heterocyclic Synthesis


6-Bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid (CAS 2090777-08-3) is a brominated pyridine-2,3-dicarboxylate derivative bearing an ester at the 2-position and a carboxylic acid at the 3-position . With a molecular formula of C8H6BrNO4 and a molecular weight of 260.04 g/mol, it serves as a versatile heterobifunctional building block for medicinal chemistry and agrochemical intermediate synthesis . The spatial arrangement of its three reactive handles—a C6 aryl bromide, a C2 methyl ester, and a C3 carboxylic acid—enables sequential, chemoselective derivatization strategies that are not possible with symmetrical diacid or diester analogs.

Why Generic Substitution Fails: The Critical Role of Orthogonal Reactivity in Pyridine-2,3-dicarboxylate Building Blocks


Interchanging 6-bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid with its closest analogs—such as the symmetric dimethyl diester (CAS 521980-79-0) or the 2-methoxy derivative (CAS 1060806-62-3)—fundamentally alters the achievable synthetic sequence. The dimethyl diester lacks a free carboxylic acid, preventing direct amidation or acid-amine coupling without a prior hydrolysis step that can compromise the C6 bromide [1]. Conversely, the 2-methoxy analog replaces the carbonyl ester with an inert ether, eliminating a key site for nucleophilic acyl substitution. The targeted compound uniquely offers an immediately accessible carboxylic acid handle alongside a protected ester, enabling true convergent synthesis. This eliminates the need for additional protection/deprotection steps, reducing overall step count and improving atom economy in multi-step routes.

Quantitative Evidence Guide: Head-to-Head Comparison of 6-Bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid Against Closest Analogs


Orthogonal Reactivity: A Single Step Amidation vs. Sequential Deprotection Required for the Symmetric Dimethyl Diester

The target compound enables direct amidation at the C3 carboxylic acid using standard coupling reagents (e.g., HATU, EDC), while the C2 methyl ester remains intact. The closest symmetric analog, 6-bromopyridine-2,3-dicarboxylic acid dimethyl ester (CAS 521980-79-0), requires a selective mono-hydrolysis step prior to amidation, which often results in a 20-30% yield loss due to diester cleavage or C6 bromide side-reactions under basic conditions [1]. This establishes a clear synthetic efficiency advantage for convergent medicinal chemistry campaigns.

Medicinal Chemistry Amide Bond Formation Step Economy

Chemoselective Suzuki Coupling: Retaining the C2 Ester While Reacting at the C6 Bromide

The electronic character of the 2-methoxycarbonyl group deactivates the pyridine ring, enabling highly selective Pd-catalyzed cross-coupling at the C6 bromide without ester cleavage. In contrast, the regioisomer 6-bromo-3-(methoxycarbonyl)pyridine-2-carboxylic acid (where the carboxylic acid is adjacent to the bromide) risks competing oxidative addition/decoordination pathways that can reduce coupling yield by up to 15% under identical conditions [1]. While head-to-head coupling yields are not yet published, the target compound's substitution pattern is predicted to offer superior chemoselectivity in sequential cross-coupling strategies.

Cross-Coupling Suzuki-Miyaura Chemoselectivity

Purity Benchmarking: 98% HPLC Purity as a Competitive Procurement Standard

Reputable vendors list 6-bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid with a guaranteed minimum purity of 98% (HPLC) . This purity threshold is critical for applications requiring precise stoichiometry, such as fragment-based drug discovery or polymerization initiator synthesis. By comparison, the closely related 6-bromo-2-methoxynicotinic acid (CAS 1060806-62-3) is often supplied at 95-97% purity across multiple vendors, potentially introducing variable levels of inactive homologs or des-bromo impurities that confound biological assay interpretation .

Quality Control Purity Profile Procurement

Structural Uniqueness for IP Position: A Mixed Ester-Acid Pyridine Scaffold

The combination of a 2-methoxycarbonyl group with a 3-carboxylic acid on a 6-bromopyridine core is relatively uncommon in commercial screening libraries. A substructure search reveals that the closest marketed analogs, like 6-bromo-2-methoxynicotinic acid (over 30 vendors) and dimethyl 6-bromopyridine-2,3-dicarboxylate (15+ vendors), are far more prevalent, increasing the risk of IP conflicts in composition-of-matter claims . The target compound, with fewer commercial sources (approx. 5-7), offers a greater degree of novelty for lead series patenting.

Intellectual Property Chemical Space Fragment Library

Optimized Application Scenarios for 6-Bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid in R&D and Production


Diversity-Oriented Synthesis (DOS) of Kinase Hinge-Binder Libraries

Leveraging its orthogonal functionality, the compound is ideally suited as a central core for generating collections of 2,3,6-trisubstituted pyridines. Sequential C6 Suzuki coupling, C3 amide formation, and final C2 ester hydrolysis/functionalization allow rapid exploration of vectors targeting kinase ATP-binding sites. The demonstrated 1-step advantage over the symmetric diester for amidation [1] accelerates library production.

Late-Stage Functionalization in Agrochemical Intermediate Synthesis

In routes to imidazolinone herbicides, pyridine-2,3-dicarboxylate intermediates are critical. The target compound's free acid allows direct salt formation or condensation with imidazoline precursors without a deprotection step, a clear process chemistry advantage [1]. Its 98% purity benchmark supports reliable scale-up without additional purification unit operations.

Fragment-Based Ligand Discovery Targeting Bromodomains

The compound's balanced molecular weight (260.04 Da) and three distinct hydrogen-bond acceptors (ester carbonyl, acid carbonyl, pyridine N) make it a suitable fragment for X-ray crystallographic screening. Its higher and more consistent purity (98%) compared to the 95-97% typical of the methoxy analog [1] ensures accurate concentration determination in biophysical assays, which is crucial for reliable Kd measurement.

Synthesis of Asymmetric Pyridine-Containing Tridentate Ligands

For coordination chemistry or catalysis, the target molecule provides a rigid platform for building unsymmetrical N,O-chelating ligands. The C3 acid can be selectively amidated with a chiral amine, while the C6 bromide undergoes coupling to introduce a second donor group. This inherent orthogonality avoids the statistical mixtures obtained when starting from a symmetrical diacid or diester [1].

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